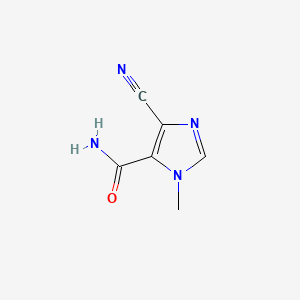
3beta-Hydroxyergost-5-en-7-one
Descripción general
Descripción
3beta-Hydroxyergost-5-en-7-one is a steroid with the molecular formula C28H46O2 . It has an average mass of 414.664 Da and a monoisotopic mass of 414.349792 Da . This compound is isolated from Jatropha curcas .
Molecular Structure Analysis
The molecular structure of this compound consists of 28 carbon atoms, 46 hydrogen atoms, and 2 oxygen atoms . More detailed structural analysis can be found in dedicated chemical databases .Physical and Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 414.467 . More detailed physical and chemical properties can be found in dedicated chemical databases .Aplicaciones Científicas De Investigación
Synthesis and Derivative Studies
- Synthesis Techniques : 3beta-Hydroxyergost-5-en-7-one is synthesized from dehydroepiandrosterone (DHEA) using a combination of microbial and chemical steps. This process results in novel vitamin D derivatives (Lobastova et al., 2009).
- Derivative Development : Research on ergostane-type steroids, including compounds structurally related to this compound, focuses on their bioactivity, such as potential antiviral effects (Tanaka et al., 2000).
Biological and Pharmacological Activities
- Cell Viability and Cholesterol Biosynthesis : Studies on sterols similar to this compound investigate their cytotoxicity and effects on cholesterol biosynthesis in specific cell lines (Piir et al., 2006).
- Anti-inflammatory Properties : Certain steroids, closely related to this compound, show potential anti-inflammatory activity, indicating a possible therapeutic application (Chaubal et al., 2003).
Molecular Analysis and Characterization
- Structural Elucidation : Advanced spectroscopic techniques, such as NMR and theoretical calculations, are employed to elucidate the structure of steroids analogous to this compound. This aids in understanding their chemical behavior and potential applications (Anastasia et al., 2007).
- Analytical Techniques Improvement : Research is conducted to increase the sensitivity of detecting sterols like this compound in mass spectrometry, enhancing the capabilities of analytical chemistry in identifying and characterizing such compounds (Higashi et al., 2005).
Safety and Hazards
Mecanismo De Acción
Target of Action
This compound is a useful organic compound for research related to life sciences .
Biochemical Pathways
As a secondary metabolite found in the fruiting bodies of Cyttaria johowii , it may interact with various biochemical pathways, but specific details are currently unknown.
Pharmacokinetics
General storage guidelines suggest that the compound is stable for up to 3 years at -20°c in powder form, and for up to 6 months at -80°c in solvent . These storage conditions may have implications for the compound’s bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3beta-Hydroxyergost-5-en-7-one . For instance, the compound’s efficacy may be affected if the solution is stored at -20°C for more than one month . Repeated freeze and thaw cycles should also be avoided .
Propiedades
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O2/c1-17(2)18(3)7-8-19(4)22-9-10-23-26-24(12-14-28(22,23)6)27(5)13-11-21(29)15-20(27)16-25(26)30/h16-19,21-24,26,29H,7-15H2,1-6H3/t18-,19+,21-,22+,23-,24-,26-,27-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLKHSBYMNKWPF-WSDDEMAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


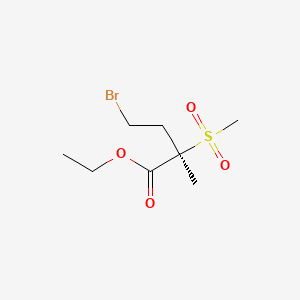
![1-[3-(benzoyloxy)propyl]-2,3-dihydro-5-(2-oxopropyl)-1H-Indole-7-carbonitrile](/img/structure/B580076.png)

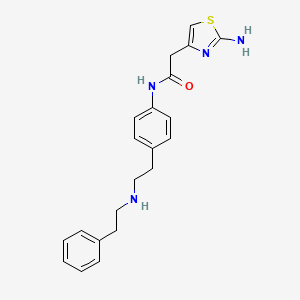


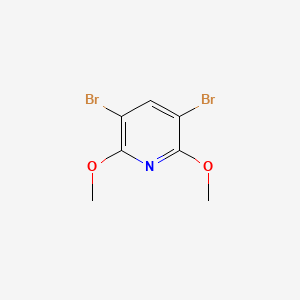
![Ethyl 6-bromo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B580083.png)

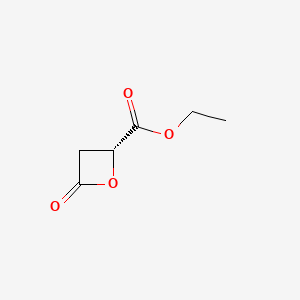
![(2S,4R)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B580087.png)

![N-[(2R,3R,4S,5S,6S)-4,5-dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B580092.png)
